4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid
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Overview
Description
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid is a versatile chemical compound with the molecular formula C11H8ClNO4S2 and a molecular weight of 317.77 g/mol . This compound is known for its diverse properties, making it valuable in various scientific research fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid typically involves the sulfonation of 5-chlorothiophene followed by the coupling of the resulting sulfonamide with benzoic acid. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
- 4-(5-Bromothiophene-2-sulfonamido)benzoic acid
- 4-(5-Methylthiophene-2-sulfonamido)benzoic acid
- 4-(5-Nitrothiophene-2-sulfonamido)benzoic acid
Comparison: 4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBRKQMHYJPLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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